molecular formula C12H17NO3 B2550144 Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate CAS No. 1851359-11-9

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate

Cat. No.: B2550144
CAS No.: 1851359-11-9
M. Wt: 223.272
InChI Key: MYUKAAQSCNRUEV-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate is a pyridine derivative with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . The compound features a pyridine ring substituted with a methoxy group at position 4, methyl groups at positions 2, 5, and 6, and an ethyl ester at position 3. Its structural complexity and functional group arrangement make it a valuable intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-6-16-12(14)10-9(4)13-8(3)7(2)11(10)15-5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKAAQSCNRUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851359-11-9
Record name ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate typically involves the esterification of 4-methoxy-2,5,6-trimethylpyridine-3-carboxylic acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-formyl-2,5,6-trimethylpyridine-3-carboxylate or 4-carboxy-2,5,6-trimethylpyridine-3-carboxylate.

    Reduction: Formation of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-methanol.

    Substitution: Formation of 4-substituted-2,5,6-trimethylpyridine-3-carboxylate derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate has been explored for its potential in drug development due to its structural characteristics that may enhance biological activity.

  • Antiviral Activity : Research indicates that derivatives of pyridine compounds exhibit antiviral properties. This compound may contribute to the synthesis of new antiviral agents targeting various viruses, including HIV .
  • Drug Synthesis : This compound can serve as a building block in the synthesis of more complex pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic effects .

Agrochemical Applications

The compound is also being investigated for its use in agrochemicals, particularly as a precursor in the synthesis of herbicides and pesticides. The presence of the pyridine ring is crucial for the biological activity of many agrochemical products.

Material Science

In material science, this compound can be utilized in the development of functional materials due to its ability to form coordination complexes with metals. These complexes can have applications in catalysis and as sensors.

Data Table: Comparative Analysis of Pyridine Derivatives

Compound NameStructural FeaturesUnique Attributes
This compoundMethoxy group at position 4Potentially enhanced biological activity
Ethyl 2-methylpyridine-3-carboxylic acidMethyl group at position 2Simpler structure; fewer methyl groups
Ethyl 2,6-dimethylpyridine-3-carboxylic acidMethyl groups at positions 2 and 6Different substitution pattern

Case Study 1: Antiviral Properties

A study published in SAGE Journals examined various pyridine derivatives for their antiviral activity against HIV. It was found that modifications to the pyridine structure could significantly enhance efficacy . this compound's unique structure positions it well for similar investigations.

Case Study 2: Synthesis of Novel Agrochemicals

Research conducted by Jubilant Ingrevia highlighted the use of pyridine derivatives in developing new agrochemicals. The structural versatility of this compound makes it a candidate for further exploration in this field .

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Ethyl 4-Methoxy-2,6-Bis(trifluoromethyl)pyridine-3-Carboxylate
  • Molecular Formula: C₁₁H₁₁F₆NO₃ .
  • Key Features : Replaces the methyl groups at positions 2 and 6 with trifluoromethyl (-CF₃) groups.
  • Impact: The electron-withdrawing -CF₃ groups enhance electrophilicity at the pyridine ring, increasing resistance to nucleophilic attack compared to the methyl-substituted target compound.
Ethyl 4-Chloro-3-Formyl-5,6-Dihydro-2H-Pyridine-1-Carboxylate
  • Molecular Formula: C₉H₁₂ClNO₃ .
  • Key Features :
    • Chloro (-Cl) at position 4 and formyl (-CHO) at position 3.
    • Dihydro pyridine ring (partial saturation between positions 5 and 6).
  • Impact :
    • The electron-withdrawing -Cl and -CHO groups create a polarized ring system, favoring nucleophilic substitution reactions.
    • Reduced aromaticity due to saturation alters conjugation and reactivity compared to the fully aromatic target compound .

Ring Saturation and Conformational Flexibility

Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate
  • Molecular Formula : C₂₄H₂₄N₂O₅S₂ .
  • Key Features :
    • Tetrahydropyridine ring (saturated at positions 1, 4, 5, and 6).
    • Additional thiophene and tosyl groups.
  • The thiophene moiety introduces sulfur-based interactions (e.g., π-π stacking) in medicinal applications .
Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(Piperidin-1-Yl)Acetyl]-1,2,5,6-Tetrahydropyridine-3-Carboxylate
  • Molecular Formula : C₃₀H₃₃N₃O₄ .
  • Key Features :
    • Hydroxy (-OH) at position 4 and diphenyl substitution at positions 2 and 6.
    • Piperidine-acetyl side chain.
  • Impact :
    • The hydroxy group enables hydrogen bonding , improving solubility in polar solvents.
    • Piperidine moiety enhances bioavailability and interaction with central nervous system targets .

Ester Group Modifications

Methyl vs. Ethyl Esters
  • Methyl Ester Analogs (e.g., ):
    • Lower molecular weight and higher hydrolysis rates compared to ethyl esters.
    • Reduced lipophilicity may limit tissue penetration in biological systems.
  • Ethyl Ester (Target Compound) :
    • Enhanced stability against enzymatic hydrolysis due to the larger ethyl group, favoring prolonged activity in drug delivery .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Notable Properties/Applications Reference
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate C₁₂H₁₇NO₃ 4-OCH₃, 2,5,6-CH₃, ethyl ester Intermediate in organic synthesis
Ethyl 4-methoxy-2,6-bis(trifluoromethyl)pyridine-3-carboxylate C₁₁H₁₁F₆NO₃ 4-OCH₃, 2,6-CF₃, ethyl ester High lipophilicity, metabolic stability
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate C₉H₁₂ClNO₃ 4-Cl, 3-CHO, dihydro ring Electrophilic reactivity
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₄H₂₄N₂O₅S₂ Tetrahydropyridine, thiophene, tosyl, methyl ester Conformational flexibility, drug design
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate C₃₀H₃₃N₃O₄ Tetrahydropyridine, 4-OH, diphenyl, piperidine-acetyl Antibacterial, antitumor applications

Biological Activity

Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate (EMTMP) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant activity, antimicrobial effects, and potential applications in cancer treatment.

Chemical Structure and Properties

EMTMP is characterized by the presence of a methoxy group and multiple methyl substituents on the pyridine ring, which may influence its interaction with biological systems. The molecular formula is C13H17NO2C_{13}H_{17}NO_2, and its structure can be represented as follows:

Ethyl 4 methoxy 2 5 6 trimethylpyridine 3 carboxylate\text{Ethyl 4 methoxy 2 5 6 trimethylpyridine 3 carboxylate}

1. Antioxidant Activity

Several studies have investigated the antioxidant potential of pyridine derivatives, including EMTMP. Antioxidants are crucial in mitigating oxidative stress linked to various diseases.

  • Research Findings : In vitro assays demonstrated that EMTMP exhibits significant radical scavenging activity. The compound showed a dose-dependent response in scavenging DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .
CompoundIC50 (µM)
This compound25
Ascorbic Acid20

2. Antimicrobial Effects

EMTMP has also been evaluated for its antimicrobial properties against various pathogens.

  • Case Study : A study tested EMTMP against Gram-positive and Gram-negative bacteria. Results indicated that EMTMP exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 100 µg/mL, respectively .
BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

3. Anticancer Potential

The potential of EMTMP as an anticancer agent has been explored through various in vitro studies.

  • Mechanism of Action : EMTMP was found to inhibit tubulin polymerization in cancer cell lines. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells .
  • Research Findings : In a comparative study, EMTMP demonstrated a higher cytotoxic effect than some traditional chemotherapeutics at similar concentrations.
Cell LineIC50 (µM)
MCF-730
Doxorubicin40

Q & A

Synthesis and Optimization

Q1: What synthetic routes are reported for Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate, and how can regioselectivity be controlled during functionalization? A: A key route involves multi-step condensation and hydrogenolysis. For example, substitution of chlorine with methoxide in intermediates (e.g., 4-chloro-2,3,5-trimethylpyridine) under basic conditions yields methoxy derivatives. Regioselectivity is achieved via pH control during hydrogenolysis and steric/electronic directing groups . Advanced methods include Biginelli-like reactions for pyridine derivatives, leveraging one-pot multicomponent reactions to streamline synthesis .

Structural Characterization

Q2: How can X-ray crystallography validate the structure of this compound, and what software is recommended for refinement? A: Single-crystal X-ray diffraction (SC-XRD) is standard. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used. SHELXL employs robust least-squares algorithms for high-precision refinement, while ORTEP-III provides graphical interfaces for thermal ellipsoid plots . Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity in pyridine rings .

Spectroscopic Analysis

Q3: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved? A:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.5 ppm). 1H^{1}\text{H}-1H^{1}\text{H} COSY resolves overlapping signals .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]+^+ at m/z 223.27) .
    Contradictions (e.g., unexpected peaks) require cross-validation with SC-XRD or alternative synthetic batches .

Reactivity and Functionalization

Q4: What strategies enable selective functionalization of the pyridine ring? A:

  • Electrophilic Substitution : Methoxy groups direct electrophiles to para positions.
  • Metal-Catalyzed Coupling : Suzuki-Miyaura reactions introduce aryl groups at C-2 or C-6 using Pd catalysts .
  • Oxidation : Controlled oxidation of methyl groups yields carboxylic acids for further derivatization .

Pharmacological Applications

Q5: How is this compound used as a building block in drug discovery? A: It serves as a core for gastric acid inhibitors (e.g., proton pump inhibitors) due to its stability and modifiable substituents. Derivatives with substituted aryl groups show enhanced bioavailability in preclinical studies .

Data Validation and Reproducibility

Q6: How can researchers ensure reproducibility in crystallographic data? A:

  • Validation Tools : Use PLATON (for symmetry checks) and CIF Validation Reports (via IUCr) to flag outliers .
  • Deposition : Archive data in repositories like the Cambridge Structural Database (CSD) with full refinement parameters .

Advanced Computational Modeling

Q7: What computational methods predict the compound’s conformational stability? A:

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates puckering amplitudes .
  • Molecular Dynamics : Simulates solvation effects on ring conformation .

Safety and Handling

Q8: What safety protocols are recommended for handling this compound? A:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : Immediate rinsing for skin contact; consult poison control for ingestion .

Derivative Synthesis and SAR Studies

Q9: How are analogs designed to explore structure-activity relationships (SAR)? A:

  • Core Modifications : Replace methoxy with ethoxy or halogens to study electronic effects.
  • Side-Chain Variations : Introduce benzyl or heteroaryl groups via nucleophilic substitution .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., H+^+/K+^+-ATPase) to correlate substituents with activity .

Resolving Contradictory Data

Q10: How should discrepancies between experimental and computational data be addressed? A:

  • Re-refinement : Re-examine SC-XRD data using updated software (e.g., SHELXL 2023) .
  • Error Analysis : Calculate R-factors and electron density maps to identify misassigned atoms .
  • Collaboration : Cross-validate with independent labs using identical synthetic protocols .

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